molecular formula C12H22N2O2 B2546306 Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate CAS No. 2095396-42-0

Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

Cat. No.: B2546306
CAS No.: 2095396-42-0
M. Wt: 226.32
InChI Key: XWFWZDUHQMTADY-KXUCPTDWSA-N
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Description

Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate is a compound of interest in various fields of scientific research. Its complex structure and reactivity make it a valuable compound for studying mechanisms in organic chemistry, biological systems, and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate generally involves multiple steps. Key starting materials and intermediates are used, and careful control of stereochemistry is crucial:

  • Initial Cyclization: : The starting materials undergo cyclization to form a hexahydro-1H-pyrrolo[2,3-c]pyrrole framework.

  • Introduction of Methyl and Tert-butyl Groups: : Methyl and tert-butyl groups are introduced to specific positions on the pyrrole ring using alkylation reactions.

  • Final Esterification: : The carboxylic acid group is esterified with tert-butanol under acidic or basic conditions to yield the final compound.

Industrial Production Methods

The industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential for maximizing yield and purity. High-performance liquid chromatography (HPLC) is commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the methyl group or nitrogen atoms.

  • Reduction: : Reduction reactions can occur at the carboxylate ester, converting it to alcohol derivatives.

  • Substitution: : Various substitution reactions can be performed on the pyrrole ring or at the tert-butyl ester group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halogens, amines, and other nucleophiles.

Major Products Formed

The products formed depend on the type of reaction. For example:

  • Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Various substituted derivatives of the pyrrole ring.

Scientific Research Applications

Chemistry

The compound is used to study reaction mechanisms, stereochemistry, and synthetic methodologies. Its complex structure allows for various functional group modifications, making it a versatile tool in organic synthesis.

Biology

In biological research, the compound is investigated for its potential interactions with enzymes and receptors. Its structural features allow it to serve as a scaffold for designing biologically active molecules.

Medicine

Preliminary studies suggest potential therapeutic applications, including antiviral, anticancer, and antibacterial properties. further research is needed to fully understand its medicinal potential.

Industry

In the industrial sector, the compound may be used in the development of novel materials, catalysts, and chemical processes. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, and other proteins. The compound may bind to active sites, inhibit or activate enzymatic reactions, or modulate receptor activity. Detailed studies of these mechanisms are essential for understanding its biological and therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-4-carboxylate: : Differing by the position of the carboxylate group.

  • Tert-butyl (2R,3aS,6aS)-2-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate: : Differing by the presence of an ethyl group instead of a methyl group.

  • Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-c]pyrrole-5-carboxylate: : Differing by the position of the nitrogen atoms in the pyrrole ring.

Uniqueness

The uniqueness of tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate lies in its specific stereochemistry and functional groups

This is one complex compound with some seriously interesting potential. Anything here spark your curiosity further?

Properties

IUPAC Name

tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWZDUHQMTADY-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CN(CC2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095396-42-0
Record name rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate
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